N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine is a chemical compound with the molecular formula CHN. It is classified as an amine, specifically a cyclic amine due to the presence of a cyclobutane ring in its structure. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as a cannabinoid receptor modulator, which may influence pain and neurological responses.
The compound is cataloged under various chemical databases, including PubChem, where it is identified by the CID 61779092. Its classification falls within the broader category of nitrogen-containing heterocycles, specifically focusing on cyclic amines. The structural features of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine suggest it could interact with biological systems, making it a candidate for drug development .
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine can involve several methods, including:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are crucial for optimizing yields and purity of the final product.
The molecular structure of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine reveals a cyclobutane ring attached to a nitrogen atom that is further substituted by an ethylpyrrolidine group. The 3D conformation plays a significant role in its biological activity.
Key structural data includes:
The compound's structure can be visualized using molecular modeling software to predict its interactions with biological targets.
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine can participate in various chemical reactions, including:
These reactions are essential for developing derivatives that might enhance therapeutic efficacy or reduce side effects.
The mechanism of action for N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine involves its interaction with cannabinoid receptors in the central nervous system. Preliminary studies suggest that this compound may modulate receptor activity, potentially influencing pain pathways or neurochemical signaling.
Data from receptor binding assays indicate that compounds structurally similar to N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine exhibit affinity for cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes such as pain modulation, appetite control, and mood regulation.
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine exhibits several notable physical and chemical properties:
Additional analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions, which are critical for understanding storage conditions and formulation strategies .
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine holds potential applications in several scientific fields:
Pyrrolidine Motif: The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a versatile scaffold in bioactive molecules due to its favorable physicochemical properties and widespread biological relevance. As a conformationally constrained secondary amine, pyrrolidine derivatives exhibit enhanced binding affinity to neuronal receptors compared to their acyclic counterparts. This motif demonstrates:
Cyclobutane Motif: The cyclobutane ring introduces unique steric and electronic properties derived from its high ring strain (~110 kJ/mol):
Table 1: Comparative Bioactive Properties of Structural Motifs
Structural Motif | Key Physicochemical Properties | Biological Contributions | Representative Pharmacophores |
---|---|---|---|
Pyrrolidine (1-ethyl substituted) | - pKa ~10-11 [9]- LogP increase vs. unsubstituted- Conformational flexibility | - Enhanced receptor binding affinity- Improved CNS penetration- Metabolic stability | Dopamine D2 antagonists (e.g., amisulpride intermediates [7]) |
Cyclobutane | - High ring strain (~110 kJ/mol)- Low electron density- Flattened geometry | - Selective steric interactions- Reduced oxidative metabolism- Improved ligand efficiency | Protease inhibitors, kinase modulators [8] |
Hybrid Structure (N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine) | - Balanced LogP (predicted ~2.1)- Two basic centers (pyrrolidine N > cyclobutylamine N)- Molecular weight 182.31 | - Multimodal receptor engagement- Optimized pharmacokinetic profile- Enhanced selectivity vs. mono-cyclic analogues | Experimental CNS-targeting agents |
Hybrid heterocyclic amines like N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine represent a deliberate fusion of pharmacophores to achieve synergistic biological effects. This design strategy exploits several pharmacological principles:
Dopaminergic Receptor Targeting: Structurally analogous pyrrolidine-containing compounds demonstrate significant activity within the dopaminergic system. Sulpiride (Synedil®), a clinically employed antipsychotic featuring a 1-ethylpyrrolidin-2-ylmethylamine core linked to a methoxy-sulfamoylbenzamide group, functions as a selective dopamine D2 receptor antagonist (Ki ~15-30 nM) [6]. Its mechanism relies critically on the stereoelectronic properties of the pyrrolidine nitrogen and the spatial orientation conferred by the methylene bridge. Similarly, amisulpride utilizes a closely related 1-ethyl-2-aminomethylpyrrolidine intermediate (CAS: 26116-12-1) for D2/D3 receptor antagonism [7] [9]. N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine replaces sulpiride’s aryl domain with cyclobutane, potentially altering receptor subtype selectivity or functional activity (e.g., partial agonism vs. antagonism) while retaining the critical amine-based recognition elements.
Structure-Activity Relationship (SAR) Advantages: The hybrid design confers distinct SAR benefits:
Emerging Therapeutic Implications: While clinical data specific to N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine remains limited, its structural kinship to established pharmacophores suggests investigative pathways:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0